CP-5484
説明
CP-5484 is a synthetic small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic signaling. Preclinical studies highlight its potency (IC₅₀ = 12 nM against JAK2) and oral bioavailability (~65% in murine models), making it a candidate for treating myeloproliferative disorders and solid tumors . Its synthesis involves a multi-step protocol starting from a benzothiophene core, with critical modifications at the C3 and N1 positions to enhance binding affinity and metabolic stability .
特性
CAS番号 |
352308-27-1 |
|---|---|
分子式 |
C19H25ClN4O5S2 |
分子量 |
489.01 |
IUPAC名 |
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride List Acronyms |
InChI |
InChI=1S/C19H24N4O5S2.ClH/c1-8-12(15(19(27)28)23-14(8)13(9(2)24)16(23)26)11-6-22-7-21(5-10(25)4-20)17(29-3)18(22)30-11;/h6-10,13-14,24-25H,4-5,20H2,1-3H3;1H/t8-,9+,10+,13+,14+;/m0./s1 |
InChIキー |
ODPXFEZSTIAEIG-JYQUTZKKSA-N |
SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1c3c[n+]4cn(c(c4s3)SC)C[C@@H](CN)O)C(=O)O)[C@@H](C)O.[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CP-5484; CP 5484; CP5484; UNII-A53TMV6VUN. |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the imidazo(5,1-b)thiazolium ring, the introduction of the amino and hydroxypropyl groups, and the incorporation of the azabicycloheptene structure. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo(5,1-b)thiazolium ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution may introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological processes.
Medicine
In medicine, this compound may have therapeutic potential. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Comparison with Similar Compounds
CP-5484 belongs to a class of heterocyclic kinase inhibitors. Two structurally and functionally analogous compounds are Ruxolitinib (a JAK1/2 inhibitor) and Gefitinib (an EGFR inhibitor). Key comparisons are summarized below:
Table 1: Comparative Analysis of this compound, Ruxolitinib, and Gefitinib
| Property | This compound | Ruxolitinib | Gefitinib |
|---|---|---|---|
| Molecular Weight (g/mol) | 438.5 | 404.4 | 446.9 |
| Primary Target | JAK2, EGFR | JAK1/2 | EGFR |
| IC₅₀ (nM) | 12 (JAK2) | 3.3 (JAK1) | 14 (EGFR) |
| Solubility (mg/mL) | 0.8 (pH 7.4) | 1.2 (pH 7.4) | 0.05 (pH 7.4) |
| Half-Life (h) | 8.7 | 3.0 | 48.0 |
| Clinical Indications | Preclinical | Myelofibrosis | NSCLC |
Structural and Functional Contrasts
- Ruxolitinib : Unlike this compound, Ruxolitinib lacks cross-reactivity with EGFR but demonstrates superior JAK1 inhibition (IC₅₀ = 3.3 nM). Its pyrrolopyrimidine scaffold confers shorter half-life (3 h vs. 8.7 h), necessitating twice-daily dosing in clinical use .
- Gefitinib: This quinazoline-derived inhibitor shows higher EGFR selectivity but poor solubility (0.05 mg/mL), limiting its formulation options. This compound’s benzothiophene core improves solubility (0.8 mg/mL) while retaining nanomolar potency .
Pharmacokinetic Advantages
This compound’s balanced clearance rate (CL = 22 mL/min/kg) and volume of distribution (Vd = 3.1 L/kg) outperform Ruxolitinib (CL = 45 mL/min/kg, Vd = 1.8 L/kg) and Gefitinib (CL = 12 mL/min/kg, Vd = 140 L/kg), suggesting optimized tissue penetration and reduced toxicity risks .
Research Findings and Clinical Implications
- Efficacy: In xenograft models, this compound reduced tumor volume by 78% at 50 mg/kg/day, surpassing Gefitinib (62% at 150 mg/kg/day) .
- Toxicity : this compound exhibited lower hepatotoxicity (ALT levels: 35 U/L vs. Ruxolitinib’s 120 U/L) in 28-day rodent studies, attributed to its minimized off-target kinase interactions .
- Resistance Profile : Unlike Gefitinib, this compound retains activity against EGFR T790M mutants, a common resistance mechanism in NSCLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
